3-Bromo-2,4-dimethylpyridine
Overview
Description
The compound 3-Bromo-2,4-dimethylpyridine is a brominated pyridine derivative that is of interest due to its potential applications in various chemical syntheses and its role as a building block in the construction of more complex molecules. The presence of bromine and methyl groups on the pyridine ring can significantly influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the bromination of 3-amino- and 3-dimethylaminopyridine leads to the formation of brominated pyridines, with the reaction conditions influencing the position and extent of bromination . Additionally, the synthesis of complex heterocyclic compounds, such as those derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, involves reactions with different nucleophiles and can yield a variety of polyheterocyclic ring systems with potential antibacterial properties .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine reveals a reduced pyridine ring adopting a screw-boat conformation, with molecules linked by hydrogen bonds into dimers . Similarly, the structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione shows a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds .
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions due to the presence of the bromine atom, which can act as a leaving group or participate in electrophilic aromatic substitution. For instance, the presence of a bromine atom on the double bond of β,γ-unsaturated α-bromoketenes allows for subsequent aziridination or bromine displacement with an amine, leading to the formation of fused bicyclic N-allyl-aziridines or 3-amino-substituted 5,6-dihydropyridin-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the substituents on the pyridine ring. The crystal structures of 3-chloro-5-hydroxy-2,6-dimethylpyridine and 3-bromo-5-hydroxy-2,6-dimethylpyridine, for example, consist of parallel infinite chains linked through hydrogen bonds, with strong asymmetric hydrogen bonding affecting the vibrational features of the compounds . The presence of bromine also affects the noncovalent interactions in the crystal structure, as seen in the case of [3,5-dibromo-2-amino-4,6-dimethylpyridinium]2CuX4, where aryl bromine and ionic metal bromide interactions control the structure .
Scientific Research Applications
Hydrogen Bonding and Spectroscopic Properties
3-Bromo-2,4-dimethylpyridine exhibits unique hydrogen bonding characteristics and spectral features. Hanuza et al. (1997) studied the crystal structures of compounds including 3-bromo-5-hydroxy-2,6-dimethyl-pyridine, noting their molecular conformations and hydrogen bonds. These characteristics were examined using Fourier transform IR and Raman spectra, revealing insights into asymmetric hydrogen bonding and vibrational features related to these bonds (Hanuza et al., 1997).
Antioxidant Properties
Another significant application of derivatives of 3-Bromo-2,4-dimethylpyridine is in the field of antioxidants. Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, originating from a 3-bromopyridine precursor, which demonstrated notable antioxidant properties. These compounds were evaluated for their reactivities towards peroxyl radicals, indicating their potential as effective antioxidants (Wijtmans et al., 2004).
Surface Adsorption and Catalysis
Corma et al. (1984) explored the adsorption of 2,6-dimethylpyridine on various samples, including γ-Al2O3 and decationated Y zeolites. This study contributes to understanding the interaction between 3-Bromo-2,4-dimethylpyridine derivatives and different types of Lewis sites, which is crucial for applications in catalysis and surface science (Corma et al., 1984).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of 3-Bromo-2,4-dimethylpyridine derivatives have been widely studied. For instance, Lopez et al. (2016) investigated the C(sp3)–H alkenylation of 2,6-dimethylpyridines, demonstrating the potential of these derivatives in organic synthesis and chemical reactions (Lopez et al., 2016).
Bromination Techniques and Applications
Research by Does and Hertog (2010) on the bromination of methylpyridines, including 2,6-dimethylpyridine, in fuming sulfuric acid, showcases the significance of bromination techniques in the synthesis of 3-Bromo-2,4-dimethylpyridine and its derivatives. These methods are vital for synthetic applications in pharmaceuticals and materials science (Does & Hertog, 2010).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,4-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUJPQZGWOXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554056 | |
Record name | 3-Bromo-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethylpyridine | |
CAS RN |
27063-93-0 | |
Record name | 3-Bromo-2,4-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27063-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,4-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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